N,N'-bis(3-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine
Overview
Description
N,N’-bis(3-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with 3-methylphenyl and 5-methyl-1,3,4-thiadiazol-2-yl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyanuric chloride with 3-methylphenylamine and 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base can yield the desired product. The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
N,N’-bis(3-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-bis(3-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with biological molecules contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine: Lacks the thiadiazole moiety, resulting in different chemical and biological properties.
N,N’-bis(3-methylphenyl)-6-[(5-chloro-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine: Contains a chloro substituent instead of a methyl group, affecting its reactivity and applications.
Uniqueness
The presence of the 5-methyl-1,3,4-thiadiazol-2-yl group in N,N’-bis(3-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine imparts unique properties, such as enhanced stability and specific biological activity. This makes it distinct from other similar compounds and valuable for various applications.
Biological Activity
N,N'-bis(3-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure that includes a triazine core and thiadiazole moieties. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Research indicates that compounds with similar structures show promising anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various cancer cell lines.
- Inhibition of Enzymatic Activity : The triazine moiety is known to interact with specific enzymes involved in cancer progression and inflammation. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancerous cells.
Anticancer Activity
A review of related compounds shows that derivatives containing thiadiazole exhibited varying degrees of cytotoxicity against different cancer cell lines. The following table summarizes some key findings:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast) | 0.28 | Induces apoptosis |
Compound B | A549 (Lung) | 0.52 | Inhibits tubulin polymerization |
Compound C | SK-MEL-2 (Melanoma) | 4.27 | Cell cycle arrest |
These findings suggest that this compound may exhibit similar anticancer properties.
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are supported by studies indicating that derivatives with similar structural features can inhibit cyclooxygenase (COX) enzymes. This inhibition is crucial for reducing inflammatory responses.
Case Studies
- In Vitro Studies : In a study examining the cytotoxic effects on human dermal fibroblasts, several derivatives demonstrated low cytotoxicity with IC50 values ranging from 49.47 µM to 563.49 µM. These results underscore the importance of structural modifications in enhancing biological activity .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the thiadiazole and triazine moieties significantly impacted the compound's efficacy against cancer cells. For example, substituents on the phenyl ring were found to enhance anticancer activity through improved binding affinity to target proteins .
Properties
IUPAC Name |
2-N,4-N-bis(3-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7S2/c1-12-6-4-8-15(10-12)21-17-23-18(22-16-9-5-7-13(2)11-16)25-19(24-17)29-20-27-26-14(3)28-20/h4-11H,1-3H3,(H2,21,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRVBOSPBOPZOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)SC3=NN=C(S3)C)NC4=CC=CC(=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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